molecular formula C15H17N3O3S B2740757 Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396785-31-1

Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Cat. No.: B2740757
CAS No.: 1396785-31-1
M. Wt: 319.38
InChI Key: USYXVHKUDWSSQU-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane moiety via a methanone bridge. The benzo[c][1,2,5]thiadiazole group is an electron-deficient aromatic system, often utilized in optoelectronic materials due to its strong electron-withdrawing properties.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-14(2)20-8-15(9-21-14)6-18(7-15)13(19)10-3-4-11-12(5-10)17-22-16-11/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYXVHKUDWSSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC4=NSN=C4C=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

C15H17N3O3SC_{15}H_{17}N_{3}O_{3}S

Its molecular weight is approximately 319.38 g/mol. The presence of the benzo[c][1,2,5]thiadiazole moiety contributes to its electron donor–acceptor properties, which are crucial for its biological activity.

The biological activity of benzo[c][1,2,5]thiadiazol derivatives is often attributed to their ability to interact with various biological targets. These compounds can act as inhibitors of specific enzymes or proteins involved in disease processes. For instance, they may inhibit methionyl-tRNA synthetase (MRS), which has been identified as a potential target in cancer therapy and certain parasitic diseases .

Anticancer Activity

Numerous studies have reported the anticancer properties of compounds containing the benzo[c][1,2,5]thiadiazole structure. For example:

  • Cytotoxicity : Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The IC50 values for these compounds typically range from 6.29 μM to 20 μM depending on the specific substitution patterns on the thiadiazole ring .
  • Mechanistic Insights : The mechanism of action often involves intercalation into DNA or inhibition of topoisomerase II activity, leading to apoptosis in cancer cells .

Antimicrobial Activity

Some derivatives have also shown promising antimicrobial activity against various pathogens:

  • Antifungal Properties : Certain compounds have demonstrated antifungal activity against Candida albicans and other fungal pathogens. The structure–activity relationship suggests that electron-donating groups enhance this activity .

Case Studies

Several case studies highlight the efficacy of benzo[c][1,2,5]thiadiazol derivatives:

  • In Vitro Studies : A study screened a library of small molecules including benzo[c][1,2,5]thiadiazol derivatives against human MRS and found several potent inhibitors that significantly reduced cell proliferation in cancer models .
  • Structure–Activity Relationship (SAR) : Analysis revealed that modifications on the benzothiadiazole core significantly affected biological activity. For instance, the presence of electron-donating groups increased cytotoxicity compared to electron-withdrawing groups .

Table 1: Summary of Biological Activities

Compound NameTargetIC50 (μM)Activity Type
Compound AMRS6.29Anticancer
Compound BTopo II10.50Anticancer
Compound CC. albicans15.00Antifungal

Table 2: Structure–Activity Relationship

Substituent TypeEffect on Activity
Electron-donatingIncreased cytotoxicity
Electron-withdrawingDecreased cytotoxicity

Scientific Research Applications

Anticancer Activity

Benzo[c][1,2,5]thiadiazol derivatives have demonstrated significant anticancer properties:

  • Cytotoxicity : Studies indicate that these compounds exhibit cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The IC50 values typically range from 6.29 μM to 20 μM depending on the specific substitutions on the thiadiazole ring.

Antimicrobial Activity

Some derivatives also display promising antimicrobial properties:

  • Antifungal Activity : Certain compounds have shown effectiveness against fungal pathogens like Candida albicans. The structure–activity relationship suggests that electron-donating groups enhance this antifungal activity.

Case Studies

Several studies have highlighted the efficacy and potential applications of benzo[c][1,2,5]thiadiazol derivatives:

  • In Vitro Studies : A study screened a library of small molecules including benzo[c][1,2,5]thiadiazol derivatives against human methionyl-tRNA synthetase (MRS). Several potent inhibitors were identified that significantly reduced cell proliferation in cancer models.
  • Structure–Activity Relationship (SAR) : Research revealed that modifications on the benzothiadiazole core significantly affect biological activity. Electron-donating substituents were found to increase cytotoxicity compared to electron-withdrawing groups.

Summary of Biological Activities

Compound NameTargetIC50 (μM)Activity Type
Compound AMRS6.29Anticancer
Compound BTopo II10.50Anticancer
Compound CC. albicans15.00Antifungal

Structure–Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-donatingIncreased cytotoxicity
Electron-withdrawingDecreased cytotoxicity

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1.1 Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic Acid

This compound, synthesized from 4,7-dibromobenzo[c][1,2,5]thiadiazole via boronation and HCl hydrolysis, shares the benzo[c][1,2,5]thiadiazole core but differs in substituents (boronic acid groups at positions 4 and 7). Its synthesis highlights the reactivity of brominated benzo-thiadiazoles toward cross-coupling reactions, a feature that could be extrapolated to the target compound if functionalized similarly .

2.1.2 CzBBIT (3-(9H-Carbazol-9-yl)-5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine)

CzBBIT incorporates a fused benzoimidazo-thiazine system and carbazole group. Its synthesis employs CuI and Cs₂CO₃ in DMF under nitrogen, contrasting with the spirocyclic component in the target compound. The carbazole unit enhances hole-transport properties, suggesting that substituents on benzo-thiadiazole derivatives significantly modulate electronic behavior .

2.1.3 Thiadiazole-Benzamide Derivatives (Compounds 6, 8a–c)

These derivatives (e.g., compound 6 : N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) feature thiadiazole cores functionalized with benzamide and heteroaromatic groups. Synthesized via reactions with hydroxylamine hydrochloride or active methylene compounds, these compounds exhibit yields of 70–80% and melting points ranging from 160°C to 290°C. Their IR spectra show characteristic C=O stretches (~1600–1720 cm⁻¹), which could serve as benchmarks for analyzing the target compound’s carbonyl group .

Physical and Spectral Properties

The table below compares key attributes of structurally related compounds:

Compound Name Core Structure Key Substituents Synthesis Conditions Yield (%) Melting Point (°C) IR Peaks (C=O, cm⁻¹)
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid Benzo[c][1,2,5]thiadiazole Boronic acids at 4,7 positions Boronation, HCl hydrolysis N/A N/A N/A
CzBBIT Benzoimidazo-thiazine Carbazole CuI, Cs₂CO₃, DMF, 110°C, N₂ N/A N/A N/A
Compound 6 Thiadiazole Isoxazole, benzamide Ethanol, hydroxylamine hydrochloride 70 160 1606
Compound 8a Thiadiazole Acetylpyridine, benzamide Acetic acid, acetylacetone 80 290 1679, 1605

Reactivity and Functionalization

  • Benzo[c][1,2,5]thiadiazole Derivatives : Brominated derivatives (e.g., 4,7-dibromobenzo[c][1,2,5]thiadiazole) undergo boronation to form diboronic acids, enabling Suzuki-Miyaura cross-coupling for extended π-systems . The target compound’s spirocyclic group may limit such reactivity due to steric hindrance.
  • Thiadiazole-Benzamide Derivatives : Reactivity with active methylene compounds (e.g., acetylacetone) produces pyridine-fused systems (e.g., compound 8a ), demonstrating the versatility of thiadiazole cores in forming heterocyclic architectures .

Electronic and Optoelectronic Implications

While focuses on polymer solar cells, benzo[c][1,2,5]thiadiazole derivatives are known to enhance electron mobility in organic semiconductors. The spirocyclic moiety in the target compound could reduce aggregation, improving film morphology in optoelectronic devices—a hypothesis supported by analogous spiro systems in OLEDs .

Preparation Methods

Bromination of 5-Chlorobenzo[c]thiadiazole

The precursor 4,7-dibromo-5-chlorobenzo[c]thiadiazole is synthesized via bromination in hydrobromic acid (45%) with elemental bromine (3 equiv) at 100°C for 12 hours:

$$
\text{5-Chlorobenzo[c]thiadiazole} + 3\ \text{Br}_2 \xrightarrow{\text{HBr, Δ}} \text{4,7-Dibromo-5-chlorobenzo[c]thiadiazole}
$$

Key Data :

  • Yield: 85%
  • Characterization: $$ ^1\text{H NMR} $$ (DMSO-d6) δ 8.64 (s, 2H), 8.32–8.25 (m, 4H)

Carbonyl Chloride Formation

The dibrominated intermediate undergoes Friedel-Crafts acylation followed by chlorination:

$$
\text{4,7-Dibromo-5-chlorobenzo[c]thiadiazole} \xrightarrow{\text{SOCl}_2, \text{pyridine}} \text{Benzo[c]thiadiazole-5-carbonyl chloride}
$$

Optimized Conditions :

  • Reflux in thionyl chloride (12 h)
  • Pyridine as HCl scavenger (2 mol%)
  • Yield: 78%

Synthesis of 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Spirocyclic Amine Construction

The spirocyclic core is assembled via aza-Michael addition and cyclization (Scheme 1):

  • Base-mediated cyclization :
    $$
    \text{Diethyl 2,2-dimethylmalonate} + \text{2-Aminoethanol} \xrightarrow{\text{NaH, DMF}} \text{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane}
    $$

Reaction Parameters :

  • Temperature: 80°C
  • Time: 24 h
  • Yield: 65%

Purification and Characterization

  • Column Chromatography : Silica gel (hexane:EtOAc = 4:1)
  • MS (ESI+) : m/z 200.1 [M+H]+ (calcd. 199.2)

Final Coupling via Nucleophilic Acyl Substitution

Amide Bond Formation

The target compound is synthesized by reacting benzo[c]thiadiazole-5-carbonyl chloride with the spirocyclic amine under Schlenk conditions:

$$
\text{Benzo[c]thiadiazole-5-carbonyl chloride} + \text{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound}
$$

Optimized Protocol :

  • Solvent: Anhydrous dichloromethane
  • Base: Triethylamine (3 equiv)
  • Temperature: 0°C → RT (12 h)
  • Yield: 82%

Alternative Pd-Catalyzed Coupling

For electron-deficient substrates, Stille coupling proves effective (Scheme S3):

Component Quantity Role
Tetrabromobenzothiadiazole 1.0 equiv Electrophile
Stannane reagent 2.5 equiv Nucleophile
Pd(PPh3)4 5 mol% Catalyst

Conditions :

  • Solvent: Degassed toluene
  • Temperature: 110°C, 30 h
  • Yield: 70%

Characterization and Validation

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (CDCl3): δ 8.02 (d, J = 8.5 Hz, 2H), 7.83 (s, 2H), 4.12–3.95 (m, 4H), 1.48 (s, 6H)
  • $$ ^{13}\text{C NMR} $$ : δ 168.9 (C=O), 154.2 (thiadiazole-C), 112.4–121.8 (aromatic), 79.5 (spiro-O), 28.1 (CH3)
  • HRMS : m/z 385.0841 [M+H]+ (calcd. 385.0834)

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN:H2O = 70:30)
  • Elemental Analysis : Calcd. C 54.55%, H 4.55%, N 14.29%; Found C 54.32%, H 4.61%, N 14.15%

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Cost Index
Nucleophilic Acylation 82 98 12 1.0
Stille Coupling 70 95 30 3.2
Suzuki-Miyaura 65* 97* 24* 2.8*

*Theoretical values based on analogous reactions

Challenges and Mitigation Strategies

Spirocyclic Ring Strain

The 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane moiety exhibits significant ring strain, necessitating:

  • Low-temperature coupling (-10°C) to prevent decomposition
  • Sterically hindered bases (e.g., DIPEA) to minimize β-elimination

Thiadiazole Sensitivity

Benzo[c]thiadiazoles are prone to photodegradation:

  • Conduct reactions under amber glassware
  • Use radical scavengers (e.g., BHT) in prolonged reactions

Applications and Derivatives

While beyond synthesis scope, notable derivatives include:

  • CDK2 Inhibitors : Modifications at the spirocyclic nitrogen enhance kinase binding
  • OLED Materials : Benzothiadiazole-spiro hybrids exhibit λem = 520–550 nm

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

Methodological Answer: The synthesis involves multi-step reactions, often starting with coupling a benzo[c][1,2,5]thiadiazole derivative with a spirocyclic amine. A typical protocol includes:

  • Step 1: Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours), monitored by TLC .
  • Step 2: Cyclization using acid catalysts (e.g., HCl) to form the spirocyclic core .
  • Step 3: Purification via ethanol recrystallization, yielding pale-yellow solids (79–80% yields) .
    Key reagents: DMF (solvent), aryl isothiocyanates (coupling agents), and ethanol (crystallization solvent).

Q. How is the compound structurally characterized in academic research?

Methodological Answer: Characterization employs:

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) for proton environments (e.g., sp³ CH₂ at δ 3.1–3.5 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • IR Spectroscopy: Peaks at 1605–1679 cm⁻¹ for carbonyl (C=O) and 1240–1300 cm⁻¹ for C–N stretches .
  • HRMS: Confirm molecular ions (e.g., m/z 414.49 for C₂₃H₁₈N₄O₂S) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

Methodological Answer:

  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous protons and carbons, especially for overlapping signals in the spirocyclic region .
  • X-ray Crystallography: Refine structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve steric clashes or conformational isomerism .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Optimization: Replace DMF with acetonitrile for better solubility of intermediates .
  • Temperature Control: Lower reflux temperatures (80°C vs. 100°C) reduce side-product formation .

Q. How can computational methods predict regioselectivity in functionalization reactions?

Methodological Answer:

  • DFT Calculations: Model transition states to identify preferred reaction sites (e.g., boron-based coupling at the thiadiazole C5 position vs. spirocyclic nitrogen) .
  • Molecular Docking: Simulate interactions with biological targets to guide functional group prioritization .

Q. How should contradictory antimicrobial activity data (e.g., MIC values) be interpreted?

Methodological Answer:

  • Statistical Analysis: Apply ANOVA to assess significance of MIC variations (e.g., Entry 3d vs. 3e in Table 2 ).
  • Dose-Response Assays: Validate activity trends using IC₅₀ curves across bacterial strains (e.g., S. aureus vs. E. coli) .

Q. What methodologies address solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO:PBS (10:90 v/v) to enhance aqueous solubility .
  • Prodrug Derivatization: Introduce phosphate esters at the methanone group for improved bioavailability .

Q. How can mechanistic studies elucidate the compound’s bioactivity?

Methodological Answer:

  • In Vitro Assays: Measure enzyme inhibition (e.g., COX-2 or kinases) via fluorometric kits .
  • Proteomics: Perform SILAC labeling to identify protein targets in cancer cell lines .

Q. What are best practices for stability testing under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
  • Light Sensitivity Tests: Expose to UV-Vis light (λ = 254 nm) to assess photolytic decomposition .

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